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molecular formula C6H9ClOS B8408832 3-(2-Chloroethyl)-5,6-dihydro-1,4-oxathiin

3-(2-Chloroethyl)-5,6-dihydro-1,4-oxathiin

Cat. No. B8408832
M. Wt: 164.65 g/mol
InChI Key: AQWCAZZKWRTUPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04822813

Procedure details

A mixture of the 3,5-dichloro-2-pentanone (39 g., 0.24 mole) and 2-mercaptoethanol (20 g., 0.26 mole) in toluene (250 ml) was stirred, and triethylamine (27 g., 0.27 mole) added dropwise thereto. After stirring overnight at ambient temperature, the mixture was washed with dilute hydrochloric acid and subsequently refluxed with p-toluenesulfonic acid (0.5 g.) with azeotropic removal of water for 4 hours. Upon cooling, the reaction mixture was washed with aqueous sodium bicarbonate, dried (magnesium sulfate), and the toluene removed to leave the product 3-(2-chloroethyl)-5,6-dihydro-1,4-oxathiin (bp. 62°-70°/0.025 mm) in 60% yield and 98% purity (G.C.). N.M.R. spectrum (Deuterchloroform) gave lambda values: 1.85 (3H,S) 2.3-2.65 (2H,t); 2.9-3.5 (2H,t); 3.95-3.7 (2H,t); 4.1-4.25 (2H,t).
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH:2]([CH2:6][CH2:7][Cl:8])[C:3](=[O:5])C.[SH:9][CH2:10][CH2:11]O.C(N(CC)CC)C>C1(C)C=CC=CC=1>[Cl:8][CH2:7][CH2:6][C:2]1[S:9][CH2:10][CH2:11][O:5][CH:3]=1

Inputs

Step One
Name
Quantity
39 g
Type
reactant
Smiles
ClC(C(C)=O)CCCl
Name
Quantity
20 g
Type
reactant
Smiles
SCCO
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
27 g
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring overnight at ambient temperature
Duration
8 (± 8) h
WASH
Type
WASH
Details
the mixture was washed with dilute hydrochloric acid
TEMPERATURE
Type
TEMPERATURE
Details
subsequently refluxed with p-toluenesulfonic acid (0.5 g.) with azeotropic removal of water for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
WASH
Type
WASH
Details
the reaction mixture was washed with aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
the toluene removed

Outcomes

Product
Name
Type
product
Smiles
ClCCC1=COCCS1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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